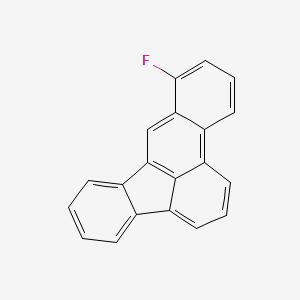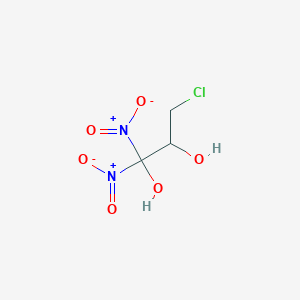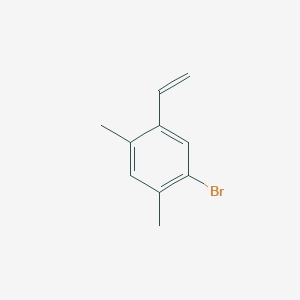
1-Bromo-5-ethenyl-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-ethenyl-2,4-dimethylbenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom, an ethenyl group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-ethenyl-2,4-dimethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of compounds with different substituents replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-ethyl-2,4-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-5-ethenyl-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-ethenyl-2,4-dimethylbenzene involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
1-Bromo-2,4-dimethylbenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-Bromo-5-ethyl-2,4-dimethylbenzene: Has an ethyl group instead of an ethenyl group, affecting its reactivity and applications.
1-Chloro-5-ethenyl-2,4-dimethylbenzene: Substitutes chlorine for bromine, altering its chemical properties and reactivity.
Uniqueness: 1-Bromo-5-ethenyl-2,4-dimethylbenzene is unique due to the presence of both a bromine atom and an ethenyl group on the benzene ring
Propiedades
Número CAS |
89946-27-0 |
|---|---|
Fórmula molecular |
C10H11Br |
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
1-bromo-5-ethenyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-4-9-6-10(11)8(3)5-7(9)2/h4-6H,1H2,2-3H3 |
Clave InChI |
SCEZYOIMIHERRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C=C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
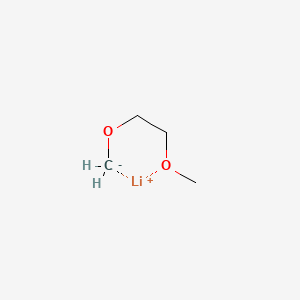
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
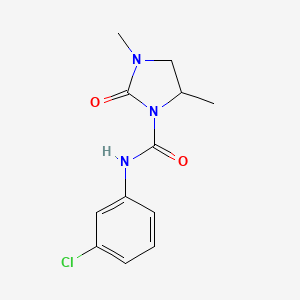
![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
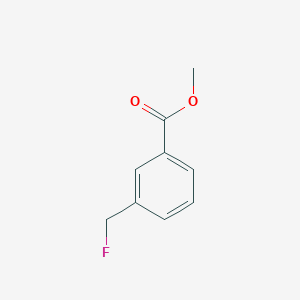
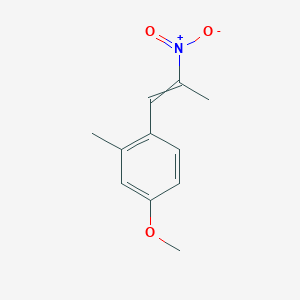
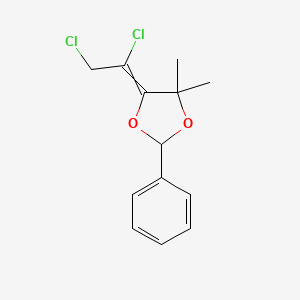
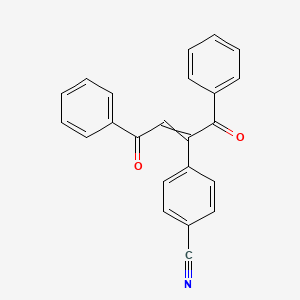
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
